The synthesis of (S)-Viloxazine typically involves several key steps that can vary based on the specific method employed. One notable method includes the reaction of 2-ethoxyphenol with epichlorohydrin to produce an intermediate that is subsequently cyclized to yield viloxazine. The following outlines a generalized synthetic route:
Technical details indicate that optimizing reaction conditions such as temperature, solvent choice, and molar ratios significantly impacts yield and purity, with reported yields often exceeding 90% under ideal conditions .
(S)-Viloxazine possesses a complex molecular structure characterized by its chiral center. The chemical structure can be represented as follows:
The structural formula includes a morpholine ring and an ethoxyphenyl group, which contribute to its pharmacological properties. Structural analysis via techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy has confirmed the stereochemistry of (S)-Viloxazine .
(S)-Viloxazine undergoes various chemical reactions that are crucial for its synthesis and modification:
The primary mechanism of action for (S)-Viloxazine involves selective inhibition of norepinephrine reuptake in the central nervous system. By blocking the norepinephrine transporter, it increases norepinephrine levels in synaptic clefts, thereby enhancing neurotransmission associated with attention and focus.
Research has indicated that this mechanism not only aids in managing ADHD symptoms but may also have implications for treating anxiety disorders by modulating norepinephrine signaling pathways .
(S)-Viloxazine exhibits several critical physical and chemical properties:
These properties are essential for its formulation into pharmaceutical products and influence its bioavailability and therapeutic efficacy .
(S)-Viloxazine has garnered attention primarily for its use in treating ADHD as a non-stimulant alternative to traditional stimulant medications. Its unique mechanism allows it to be effective without the side effects commonly associated with stimulants, making it suitable for patients who may be sensitive to these effects.
Beyond ADHD, ongoing research explores its potential applications in treating other neuropsychiatric conditions such as anxiety disorders and depression due to its influence on norepinephrine levels . Additionally, analytical methods developed for quantifying (S)-Viloxazine in pharmaceutical preparations enhance quality control processes within drug manufacturing environments .
(S)-Viloxazine’s discovery emerged from systematic molecular modifications of propranolol-like beta-adrenergic antagonists at Imperial Chemical Industries (ICI) in the early 1970s. Researchers sought compounds retaining central nervous system (CNS) modulation without cardiovascular effects. By replacing propranolol’s ethanolamine side chain with a morpholine heterocycle, they synthesized the racemic viloxazine molecule (initially designated ICI-58,834) [3] [7]. This structural redesign enhanced blood-brain barrier permeability while eliminating beta-blockade activity. Early pharmacological screening revealed unexpected antidepressant-like properties in rodent models, characterized by reduced immobility time in forced-swim tests and increased cortical norepinephrine turnover—effects divergent from classical tricyclic antidepressants [3] [8]. The compound’s bicyclic scaffold (2-[(2-ethoxyphenoxy)methyl]morpholine) represented a novel chemotype distinct from contemporary psychotropics [9].
Racemic viloxazine was first commercialized in the United Kingdom in 1974 (brand name Vivalan®) and subsequently in continental European markets as an immediate-release antidepressant for major depressive disorder. Its clinical efficacy was comparable to imipramine in double-blind trials but with a lower cardiotoxic potential and minimal anticholinergic effects [3] [4]. Despite three decades of therapeutic use, commercial production ceased in 2002 due to market dynamics unrelated to safety or efficacy [1] [3]. The compound’s revival commenced when in vitro data revealed its norepinephrine reuptake inhibition (NRI) selectivity (Ki = 155–630 nM at human norepinephrine transporter), suggesting mechanistic relevance for attention-deficit hyperactivity disorder treatment [2] [5]. Supernus Pharmaceuticals developed an extended-release (ER) capsule formulation (SPN-812) leveraging modern pharmacokinetic optimization [3] [9]. This reformulation received United States Food and Drug Administration approval in April 2021 for pediatric attention-deficit hyperactivity disorder (brand name Qelbree®), marking viloxazine’s repositioning as a non-stimulant attention-deficit hyperactivity disorder pharmacotherapy [1] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0